molecular formula C16H21N3O6S2 B2392846 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzenesulfonamide CAS No. 1172312-40-1

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B2392846
CAS RN: 1172312-40-1
M. Wt: 415.48
InChI Key: PZDITQVTNOBRPF-UHFFFAOYSA-N
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Description

“N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzenesulfonamide” is a chemical compound that has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . This compound was discovered and characterized as part of a series of similar compounds .


Synthesis Analysis

The synthesis of this compound involved the identification of a new ether-based scaffold and a novel sulfone-based head group . The compounds were evaluated in tier 1 DMPK assays, and some were found to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,1-dioxidotetrahydrothiophen-3-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 3,4-dimethoxybenzenesulfonamide group .

Safety and Hazards

The specific safety and hazards associated with this compound are not detailed in the available sources. As with all chemicals, it should be handled with care, following appropriate safety protocols .

properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-3,4-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O6S2/c1-11-8-16(19(17-11)12-6-7-26(20,21)10-12)18-27(22,23)13-4-5-14(24-2)15(9-13)25-3/h4-5,8-9,12,18H,6-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDITQVTNOBRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3CCS(=O)(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzenesulfonamide

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